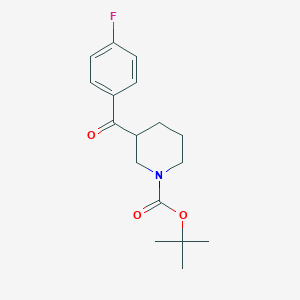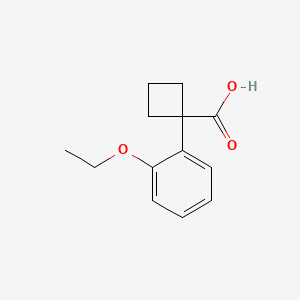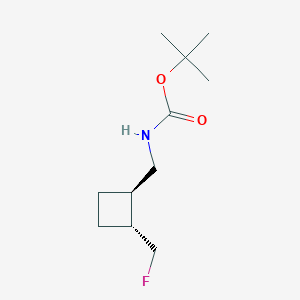
3-(Vinylsulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Vinylsulfonyl)propanoic acid is an organic compound featuring a carboxylic acid group and a vinyl sulfone group. The presence of these functional groups makes it a versatile compound in organic synthesis and industrial applications. The vinyl sulfone group is particularly reactive, making this compound useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of 3-(Vinylsulfonyl)propanoic acid may involve large-scale sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Vinylsulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can react with the vinyl group under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3-(Vinylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its use as a potential therapeutic agent, given its ability to form covalent bonds with biological targets.
Mechanism of Action
The mechanism of action of 3-(Vinylsulfonyl)propanoic acid involves the formation of covalent bonds with target molecules. The vinyl sulfone group reacts with nucleophiles, such as thiol groups in proteins, leading to the formation of stable adducts. This reactivity is exploited in enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by modifying the active site .
Comparison with Similar Compounds
Vinyl sulfone: Shares the reactive vinyl sulfone group but lacks the carboxylic acid functionality.
Propanoic acid: Contains the carboxylic acid group but lacks the vinyl sulfone group.
3-(Vinylsulfonyl)benzoic acid: Similar structure but with a benzene ring instead of a propanoic acid backbone.
Uniqueness: 3-(Vinylsulfonyl)propanoic acid is unique due to the combination of the vinyl sulfone and carboxylic acid groups, providing a versatile platform for various chemical reactions and applications. Its dual functionality allows it to participate in a broader range of reactions compared to its simpler counterparts.
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-ethenylsulfonylpropanoic acid |
InChI |
InChI=1S/C5H8O4S/c1-2-10(8,9)4-3-5(6)7/h2H,1,3-4H2,(H,6,7) |
InChI Key |
LFDVDCLITZAPIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
